Cesium propionate

Descripción general

Descripción

Cesium propionate is an organic compound with the chemical formula C₃H₅CsO₂. It is a cesium salt of propionic acid and is known for its high solubility and reactivity in various solvents. This compound is particularly notable for its role in synthetic chemistry due to the unique properties imparted by the cesium ion.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cesium propionate can be synthesized through the neutralization of propionic acid with cesium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reactivity. The general reaction is as follows:

Cs2CO3+2C3H6O2→2CsC3H5O2+H2O+CO2

Industrial Production Methods: In industrial settings, this compound is produced by reacting cesium hydroxide with propionic acid. This method is preferred due to the ease of handling cesium hydroxide and the high yield of the product. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Análisis De Reacciones Químicas

Types of Reactions: Cesium propionate undergoes various chemical reactions, including:

Nucleophilic Substitution: this compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of alkyl halides. This reactivity is attributed to the “cesium effect,” where the cesium ion enhances the nucleophilicity of the propionate ion.

Esterification: It can react with alcohols to form esters in the presence of acid catalysts.

Deprotonation: this compound can deprotonate weak acids, forming the corresponding cesium salts.

Common Reagents and Conditions:

Solvents: DMF, DMSO

Catalysts: Acid catalysts for esterification

Reagents: Alkyl halides for nucleophilic substitution

Major Products:

Esters: Formed from esterification reactions

Alkyl propionates: Formed from nucleophilic substitution reactions

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis

Cesium propionate is primarily utilized as a reagent in organic synthesis. Its effectiveness in nucleophilic substitution reactions is attributed to the "cesium effect," which enhances the nucleophilicity of the propionate ion. This property makes this compound a superior choice compared to other alkanoates like sodium or potassium propionate.

2. Epoxide Cleavage

Recent studies have demonstrated that this compound can serve as an epoxide-cleaving agent, facilitating the inversion of epoxides under mild conditions. This application is significant in synthetic organic chemistry where epoxide transformations are frequently required .

| Reagent | Reaction Type | Notes |

|---|---|---|

| This compound | Nucleophilic Substitution | Enhanced reactivity due to cesium effect |

| This compound | Epoxide Cleavage | Mild reaction conditions |

Biological Applications

1. Ion Transport Studies

In biological research, this compound is employed to investigate ion transport mechanisms across cell membranes. The unique properties of cesium ions allow for detailed studies on membrane potential and ion exchange processes.

2. Cancer Research

Cesium compounds, including this compound, have been explored for their potential therapeutic effects in cancer treatment. Research indicates that this compound may induce apoptosis in cancer cells by altering cellular ion balance and affecting cell cycle regulation .

Medical Applications

1. Cancer Treatment

Although controversial, cesium chloride (closely related to this compound) has been investigated for its role in alternative cancer therapies. Studies suggest that cesium compounds can influence pH levels within cancer cells, potentially inhibiting tumor growth . However, the clinical efficacy and safety of such treatments remain debated and require further investigation.

2. Hypokalemia Management

Cases have been reported where patients self-administered cesium chloride for cancer treatment, leading to hypokalemia (low potassium levels). Management of this condition often necessitates careful monitoring and intervention with medications like amiloride to mitigate adverse effects .

Industrial Applications

1. Catalyst in Chemical Processes

this compound is also utilized as a catalyst in various industrial chemical processes. Its ability to enhance reaction rates makes it valuable in the production of specialty chemicals.

2. Density Gradient Ultracentrifugation

Due to its high density, solutions containing cesium salts are used in molecular biology for density gradient ultracentrifugation, aiding in the isolation of viral particles and nucleic acids from biological samples .

Case Studies

Case Study 1: Nucleophilic Substitution Reactions

A study conducted by Dijkstra et al. examined the solubility and reactivity of this compound in dimethylformamide (DMF). The findings indicated that this compound exhibited significantly higher solubility compared to rubidium counterparts, confirming its utility as a nucleophile in organic synthesis .

Case Study 2: Cancer Cell Apoptosis

Research published on the effects of short-chain fatty acids (SCFAs) highlighted that propionic acid derivatives could induce apoptosis in lung cancer cell lines. The study demonstrated that treatment with this compound led to cell cycle arrest at the G2/M phase, suggesting its potential role as a therapeutic agent against cancer .

Mecanismo De Acción

The mechanism by which cesium propionate exerts its effects is primarily through the “cesium effect.” The cesium ion enhances the nucleophilicity of the propionate ion, making it highly reactive in nucleophilic substitution reactions. This effect is due to the large ionic radius and low charge density of the cesium ion, which reduces ion pairing and increases the availability of the propionate ion for reaction.

Comparación Con Compuestos Similares

- Potassium propionate

- Sodium propionate

- Lithium propionate

Comparison: Cesium propionate is unique among these compounds due to the “cesium effect,” which significantly enhances its reactivity in nucleophilic substitution reactions. This makes it a more effective reagent in organic synthesis compared to its potassium, sodium, and lithium counterparts.

Actividad Biológica

Cesium propionate, a salt formed from cesium and propionic acid, has garnered attention in various fields of research, particularly in its biological activities. This article delves into the biological activity of this compound, focusing on its effects on cellular processes, its role in metabolic pathways, and its potential therapeutic applications. The findings are supported by data tables and case studies from diverse sources.

Cellular Effects

Recent studies have shown that propionate, a key component of this compound, significantly influences cellular behaviors. For instance, propionate has been demonstrated to enhance intestinal epithelial cell migration via mechanisms involving histone deacetylase (HDAC) inhibition and the activation of G protein-coupled receptor 43 (GPR43) and STAT3 signaling pathways. This enhancement in cell migration was observed in both rat intestinal epithelial cells (IEC18) and human colorectal cells (Caco-2) when treated with propionate .

- HDAC Inhibition : Propionate acts as an HDAC inhibitor, promoting cell migration independent of proliferation. It increases cell speed and persistence, which are critical for effective wound healing and tissue regeneration .

- GPR43 Activation : The activation of GPR43 by propionate leads to downstream signaling that enhances cellular motility. This mechanism is conserved across different species, highlighting the biological significance of propionate in epithelial dynamics .

Metabolic Pathways

In addition to its cellular effects, this compound plays a role in metabolic processes. Propionate is an important intermediate in the degradation of organic matter in anaerobic environments, such as flooded soils. Research indicates that syntrophic bacteria oxidize propionate to produce methane, showcasing its role in carbon cycling within ecosystems .

Therapeutic Potential

The unique properties of cesium ions combined with propionate may offer therapeutic benefits. Studies have suggested that cesium salts can exhibit enhanced solubility and reactivity compared to other alkanoate salts, making them potentially useful in organic synthesis and medicinal chemistry .

Case Studies

- Syntrophic Propionate Oxidation : In a controlled experiment involving rice field soil, researchers observed that the addition of labeled propionate led to significant methane production, indicating active microbial metabolism involving this compound .

- Chemical Reactivity : A study highlighted the superior performance of this compound as a nucleophile in organic reactions compared to other alkanoate salts. The results indicated that cesium ions facilitate better solvation and reactivity under specific conditions .

Data Table: Biological Effects of Propionate

Propiedades

IUPAC Name |

cesium;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Cs/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZSHUAKOJGWRT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

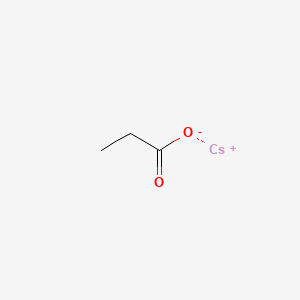

CCC(=O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5CsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635664 | |

| Record name | Caesium propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38869-24-8 | |

| Record name | Caesium propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium propionate, compound with propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.